

Application Notes and Protocols for TCO-PEG8-TCO in Bioorthogonal Chemistry

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the use of **TCO-PEG8-TCO**, a homobifunctional crosslinker, in bioorthogonal chemistry. The core of its utility lies in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a transcyclooctene (TCO) group and a tetrazine (Tz) moiety.[1][2] This reaction is exceptionally fast, highly specific, and biocompatible, making it a premier tool for creating covalent linkages between biomolecules in complex biological environments without the need for a catalyst.[1][2] [3] The PEG8 linker enhances solubility and provides spatial separation between the conjugated molecules.

Reaction Principle

The TCO-tetrazine ligation is a bioorthogonal reaction that proceeds via an IEDDA [4+2] cycloaddition.[1][2] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, resulting in a stable dihydropyridazine conjugate.[1][2] The reaction is characterized by its extremely fast kinetics and the ability to proceed efficiently under mild, physiological conditions. [3][4]

Quantitative Data Summary

The efficiency of the TCO-tetrazine ligation is influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions. The following table summarizes key quantitative data for this reaction.



Parameter	Value	Conditions & Notes	Source(s)
Second-Order Rate Constant (k)	10^3 - $10^6~{ m M}^{-1}{ m s}^{-1}$	The reaction is extremely fast, allowing for efficient labeling at low concentrations. The exact rate depends on the specific tetrazine and TCO structures and the solvent.	[1][2][5]
> 800 M ⁻¹ S ⁻¹	General value for TCO-tetrazine reactions.	[2][3][4]	_
~2000 M ⁻¹ S ⁻¹	For the reaction of 3,6-di-(2-pyridyl)-s-tetrazine with TCO.	[1]	
Reaction Temperature	4°C to 37°C	The reaction is efficient across a broad temperature range compatible with biological systems. Room temperature is commonly used.	[1][2]
Reaction pH	6.0 - 9.0	The reaction proceeds efficiently in a wide pH range, making it suitable for biological applications.	[1][2][5]
Reaction Time	30 - 120 minutes	Typically sufficient for completion, depending on the concentration of reactants.	[2][4]



Solvents

Aqueous buffers (e.g., PBS), DMSO, DMF

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The reaction is compatible with a variety of solvents.

The choice of solvent will depend on the solubility of the molecules being conjugated.

Experimental Protocols

The following protocols describe the use of **TCO-PEG8-TCO** to crosslink two molecules that have been functionalized with tetrazine groups.

Protocol 1: General Protein-Protein Crosslinking using TCO-PEG8-TCO

This protocol outlines the crosslinking of two different proteins that have been prefunctionalized with tetrazine moieties.

Materials:

- Tetrazine-functionalized Protein A
- Tetrazine-functionalized Protein B
- TCO-PEG8-TCO
- Phosphate Buffered Saline (PBS), pH 7.4
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Size-Exclusion Chromatography (SEC) system for purification

Procedure:

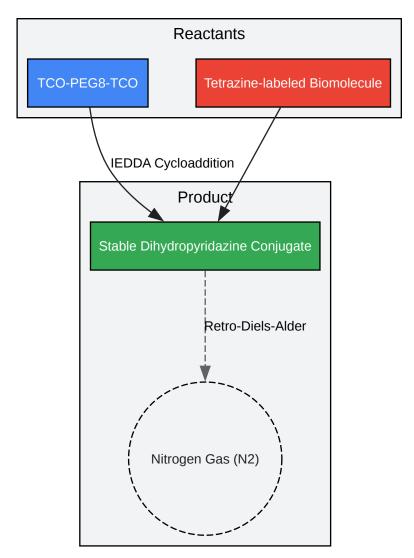
Preparation of Reactants:



- Dissolve the tetrazine-functionalized proteins in PBS at a concentration of 1-5 mg/mL.[4]
- Immediately before use, prepare a 10 mM stock solution of TCO-PEG8-TCO in anhydrous
 DMSO or DMF.[4]
- · Crosslinking Reaction:
 - In a reaction tube, combine equimolar amounts of Tetrazine-functionalized Protein A and Tetrazine-functionalized Protein B.
 - Add the TCO-PEG8-TCO stock solution to the protein mixture. A 1:1 molar ratio of TCO-PEG8-TCO to the total protein is a good starting point, though optimization may be required.
 - Incubate the reaction mixture for 60-120 minutes at room temperature with gentle mixing.
 [4] The reaction can also be performed at 4°C, which may require a longer incubation time.
- Purification:
 - Purify the resulting crosslinked protein conjugate from unreacted components using sizeexclusion chromatography.[4]
- Storage:
 - Store the purified conjugate at 4°C.[2]

Visualizations Reaction Mechanism





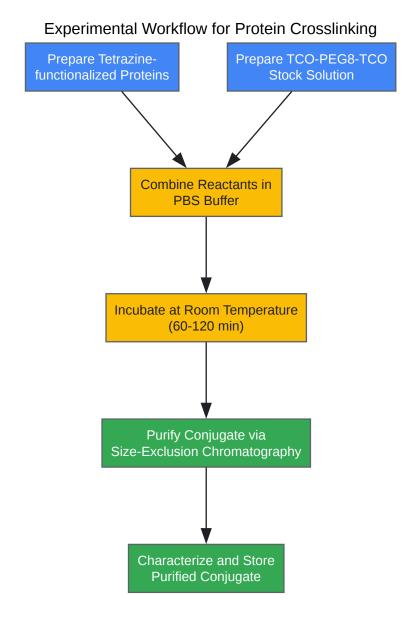
TCO-Tetrazine IEDDA Reaction

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Caption: TCO-Tetrazine inverse-electron-demand Diels-Alder cycloaddition mechanism.

Experimental Workflow





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Caption: A typical experimental workflow for crosslinking proteins using **TCO-PEG8-TCO**.

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